molecular formula C12H15ClN2O2 B2821528 N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide CAS No. 196876-37-6

N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide

Cat. No. B2821528
CAS RN: 196876-37-6
M. Wt: 254.71
InChI Key: OUIFLVPRZSGQDM-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide” is a compound that contains a morpholine ring, which is a common feature in many biologically active compounds . The morpholine ring is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using acetic acid as a solvent . The reaction typically involves an amine and a carboxylic acid, resulting in the formation of an amide .


Molecular Structure Analysis

The morpholine ring in this compound likely adopts a chair conformation, which is the most stable conformation for six-membered rings .

Scientific Research Applications

Antitumor Activity

Several studies have focused on the synthesis and evaluation of compounds with morpholine and carboxamide components for their antitumor activities. For instance, compounds synthesized through the condensation of isocyanato benzene derivatives with morpholino-1H-indazol-3-amine have shown distinct inhibitory capacities against the proliferation of cancer cell lines such as A549 and BGC-823 (Ji et al., 2018). Similarly, another study synthesized a compound that inhibited some cancer cell lines, further demonstrating the potential of these compounds in cancer therapy (Hao et al., 2017).

Corrosion Inhibition

Research into morpholine and piperazine-based carboxamide derivatives has also revealed their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds form protective films on the metal surface, significantly reducing corrosion rates (Nnaji et al., 2017).

Synthesis Methodologies

Innovations in synthesis methodologies involving morpholine derivatives have been reported. For example, the use of sulfinamides as amine protecting groups has been applied in converting amino alcohols into morpholines, highlighting a high-yielding and efficient methodology that has applications in drug synthesis (Fritz et al., 2011). Another study developed a one-pot procedure for synthesizing novel morpholin-2-one derivatives, demonstrating the efficiency of utilizing glycolaldehyde dimer in the Ugi multicomponent reaction (Kim et al., 2001).

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antimicrobial properties. A study on Mannich base derivatives of morpholine showed significant antibacterial and antifungal activities, indicating the potential for these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-9-2-3-10(8-11(9)13)14-12(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIFLVPRZSGQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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